

Application Notes and Protocols for Tetradecylbenzene Sulfonate in Enhanced Oil Recovery

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Tetradecylbenzene*

Cat. No.: *B074307*

[Get Quote](#)

Introduction: The Role of Tetradecylbenzene Sulfonate in Unlocking Trapped Oil Reserves

Primary and secondary oil recovery methods often leave a substantial portion of the original oil in place, trapped within the reservoir rock by capillary forces.^[1] Enhanced Oil Recovery (EOR) techniques are therefore crucial for maximizing hydrocarbon extraction from mature fields.^[2] Chemical EOR, in particular, utilizes surfactants to mobilize this residual oil.^{[2][3]} Anionic surfactants, such as alkylbenzene sulfonates, are frequently the preferred choice for sandstone reservoirs due to their efficacy and relatively low adsorption on the rock surface at neutral to high pH.^[4]

This document provides a comprehensive guide for researchers and drug development professionals on the application of **tetradecylbenzene sulfonate**, a potent anionic surfactant, in EOR. We will delve into its fundamental physicochemical properties, detailed protocols for its synthesis and evaluation, and the underlying scientific principles that govern its performance. The methodologies described herein are designed to be self-validating, ensuring technical accuracy and reproducibility.

Physicochemical Properties of Tetradecylbenzene Sulfonate

Tetradecylbenzene is an aromatic hydrocarbon with a molecular weight of approximately 274.5 g/mol .^[5] For EOR applications, it is the sulfonated form, sodium **tetradecylbenzene** sulfonate, that is of primary interest. This amphiphilic molecule possesses a hydrophilic sulfonate head group and a hydrophobic tail comprising the **tetradecylbenzene** moiety. This structure allows it to accumulate at the oil-water interface, drastically reducing the interfacial tension (IFT) that traps oil droplets within the rock pores.^[1]

A key characteristic of any surfactant is its Critical Micelle Concentration (CMC), the concentration at which individual surfactant molecules (monomers) begin to aggregate into micelles.^{[4][6]} Above the CMC, the surface tension of the solution remains relatively constant. ^[4] For sodium tetradecyl sulfate, a related compound, the CMC has been reported to be approximately 0.904 mM.^[6] This value serves as a critical parameter for designing effective surfactant solutions for EOR, as operating above the CMC is often necessary to achieve the desired reduction in IFT.

Table 1: Physicochemical Properties of **Tetradecylbenzene** and its Sulfonated Derivative

Property	Value	Reference
Tetradecylbenzene		
Molecular Weight	274.5 g/mol	[5]
Sodium Tetradecyl Sulfate		
Molecular Weight	~316.43 g/mol	[7]
Critical Micelle Concentration (CMC)	~0.904 mM	[6]

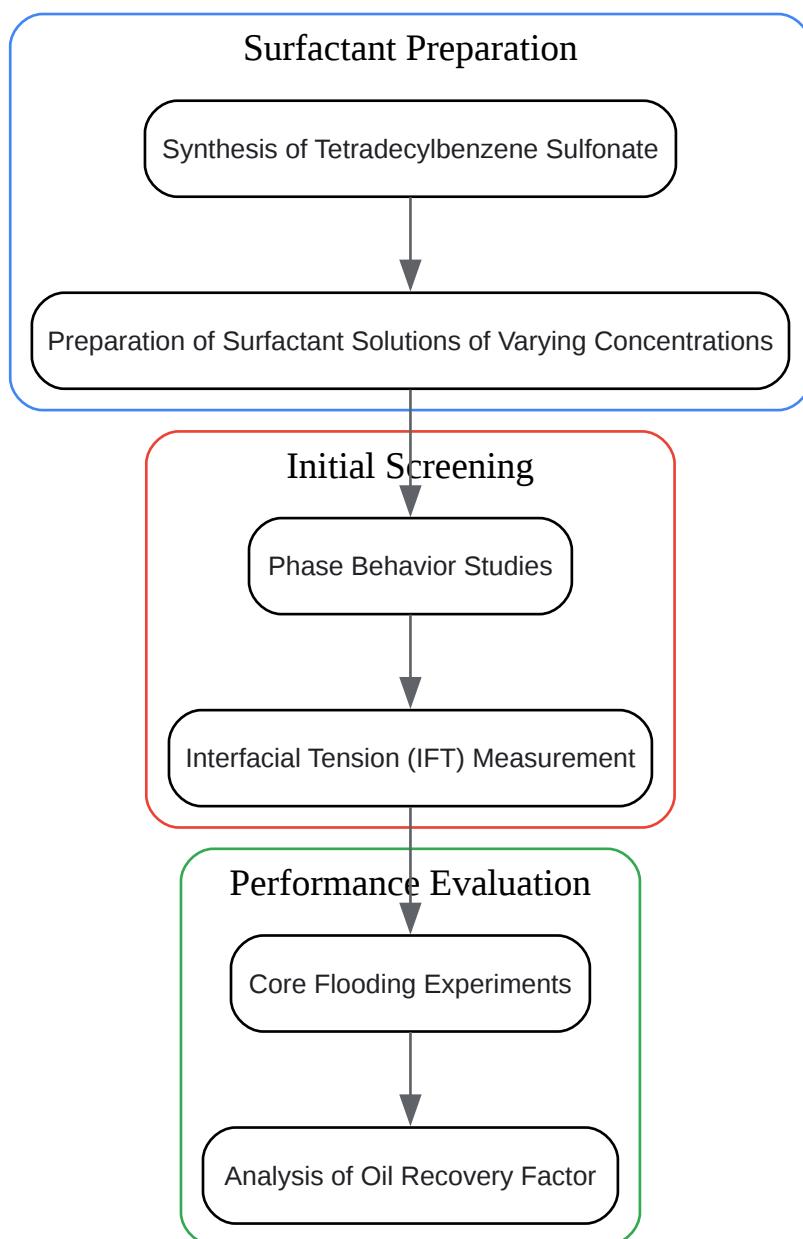
Synthesis of Sodium **Tetradecylbenzene** Sulfonate: A Laboratory-Scale Protocol

The synthesis of sodium **tetradecylbenzene** sulfonate involves the sulfonation of **tetradecylbenzene** followed by neutralization with a base. The following protocol outlines a general procedure for laboratory-scale synthesis.

Materials and Equipment:

- **Tetradecylbenzene**
- Chlorosulfonic acid
- Sodium hydroxide (NaOH)
- Anhydrous dichloromethane (DCM)
- Ice bath
- Magnetic stirrer and stir bar
- Round bottom flask with a reflux condenser
- Separatory funnel
- Rotary evaporator

Step-by-Step Protocol:


- Reaction Setup: In a fume hood, dissolve **tetradecylbenzene** in anhydrous DCM in a round bottom flask equipped with a magnetic stir bar. Place the flask in an ice bath to maintain a low temperature.
- Sulfonation: Slowly add chlorosulfonic acid dropwise to the stirred solution. The reaction is exothermic, so maintain the temperature below 10°C. After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
- Neutralization: Carefully quench the reaction by slowly adding the mixture to a beaker containing a stirred solution of sodium hydroxide in water. Monitor the pH and add NaOH solution as needed to maintain a neutral to slightly alkaline pH (7-8).
- Extraction: Transfer the mixture to a separatory funnel. The aqueous layer containing the sodium **tetradecylbenzene** sulfonate will separate from the organic layer.

- Purification: Wash the aqueous layer several times with DCM to remove any unreacted **tetradecylbenzene**.
- Isolation: Remove the water from the aqueous layer using a rotary evaporator to obtain the solid sodium **tetradecylbenzene** sulfonate.
- Characterization: Confirm the structure and purity of the synthesized product using techniques such as ^1H NMR and FTIR spectroscopy.

Evaluation of Tetradecylbenzene Sulfonate for Enhanced Oil Recovery

A systematic evaluation is necessary to determine the efficacy of a surfactant for a specific reservoir's conditions (e.g., temperature, salinity, and crude oil composition).^[8] The following sections detail the key experimental protocols.

Workflow for Surfactant Screening and Evaluation

[Click to download full resolution via product page](#)

Caption: Workflow for the evaluation of **tetradecylbenzene** sulfonate for EOR.

Protocol 1: Phase Behavior Studies

Phase behavior studies are essential to determine the optimal salinity and surfactant concentration at which a microemulsion is formed.[2][9] The formation of a Winsor Type III microemulsion, where the surfactant forms a middle phase between the oil and water, is often indicative of ultra-low IFT and is highly desirable for EOR.[2]

Materials and Equipment:

- Stock solution of **tetradecylbenzene sulfonate**
- Brine solutions of varying salinities
- Crude oil from the target reservoir
- Graduated pipettes or burettes
- Sealed glass tubes
- Oven or water bath for temperature control

Step-by-Step Protocol:

- Sample Preparation: In a series of sealed glass tubes, prepare mixtures of the surfactant solution, brine, and crude oil at a fixed water-to-oil ratio (e.g., 1:1). Vary the surfactant concentration and the salinity of the brine across the series of tubes.
- Equilibration: Gently agitate the tubes to ensure thorough mixing and then allow them to equilibrate at the reservoir temperature in an oven or water bath for several days to weeks.
- Observation: After equilibration, visually inspect the tubes for phase separation. Note the number of phases present and the volume of each phase.
- Identification of Microemulsion Type:
 - Winsor Type I: A two-phase system with an oil-in-water microemulsion in equilibrium with an excess oil phase.
 - Winsor Type II: A two-phase system with a water-in-oil microemulsion in equilibrium with an excess water phase.
 - Winsor Type III: A three-phase system consisting of a middle-phase microemulsion in equilibrium with both excess oil and water phases. This is the optimal condition for EOR.

- Data Analysis: Plot the phase behavior as a function of salinity and surfactant concentration to identify the optimal formulation for achieving a Winsor Type III microemulsion.

Protocol 2: Interfacial Tension (IFT) Measurement

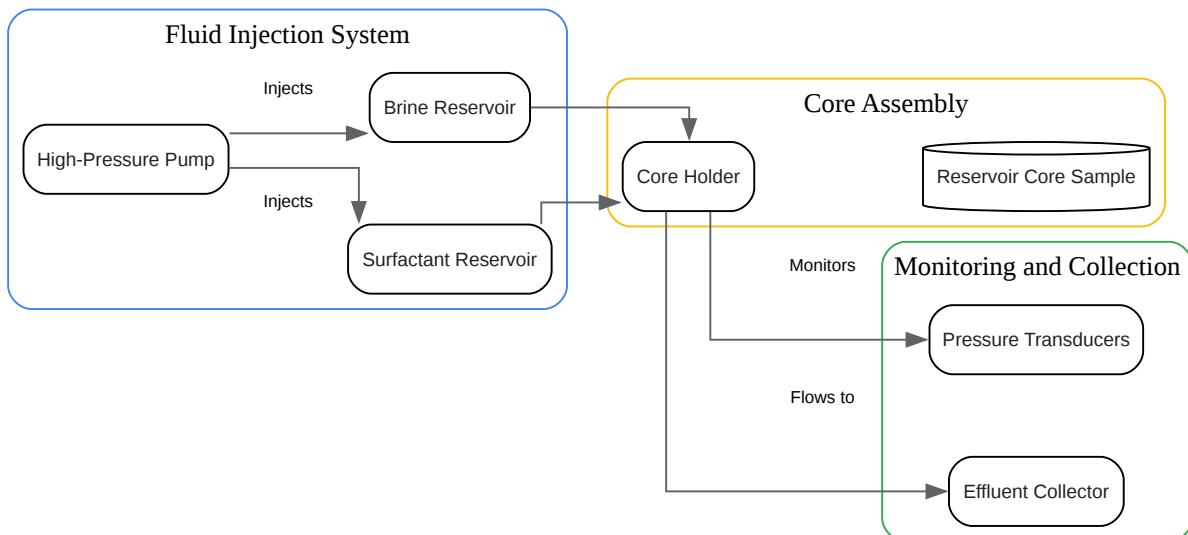
The primary mechanism by which surfactants enhance oil recovery is by reducing the IFT between the oil and water phases.^[3] A spinning drop tensiometer is commonly used to measure the ultra-low IFT values (often < 0.01 mN/m) required for efficient oil mobilization.^[10] ^[11]

Materials and Equipment:

- Spinning drop tensiometer
- Syringes for sample injection
- Optimal surfactant solution (determined from phase behavior studies)
- Crude oil

Step-by-Step Protocol:

- Instrument Setup: Calibrate the spinning drop tensiometer according to the manufacturer's instructions. Set the temperature to the reservoir temperature.
- Sample Loading: Fill the capillary tube of the tensiometer with the optimal surfactant solution.
- Droplet Injection: Inject a small droplet of crude oil into the center of the capillary tube.
- Spinning and Measurement: Rotate the capillary tube at a high speed. The centrifugal force will elongate the oil droplet. The instrument's software will analyze the shape of the elongated droplet to calculate the IFT.
- Equilibration and Data Recording: Allow the system to equilibrate and record the IFT value once it stabilizes.
- Data Analysis: Compare the IFT values obtained with different surfactant formulations to identify the most effective one for reducing the oil-water IFT.


Table 2: Representative Interfacial Tension Values for Anionic Surfactants

Surfactant System	Salinity (wt%)	Temperature (°C)	Interfacial Tension (mN/m)	Reference
Heavy Alkyl Benzene Sulfonate/Alkali/ Crude Oil	Varied	Not Specified	Dynamic, diffusion-controlled	[12]
Epoxidized Methyl Ester Sulfonate (0.7 wt%)	Not Specified	Not Specified	0.221	[13]
Dodecyl Alkyl Sulfate (2 wt%)	3	60	Significantly reduced	[14]

Protocol 3: Core Flooding Experiments

Core flooding experiments are the definitive laboratory test to evaluate the performance of a surfactant formulation in displacing oil from a reservoir rock sample.[15][16][17]

Experimental Setup for Core Flooding

[Click to download full resolution via product page](#)

Caption: Schematic of a typical core flooding experimental setup.

Materials and Equipment:

- Core flooding apparatus (high-pressure pump, core holder, pressure transducers, effluent collector)
- Reservoir core plug
- Brine
- Crude oil
- Optimal surfactant solution

Step-by-Step Protocol:

- Core Preparation: Clean and dry the reservoir core plug. Measure its porosity and permeability.
- Saturation: Saturate the core with brine, followed by crude oil injection to establish irreducible water saturation.
- Waterflooding (Secondary Recovery): Inject brine into the core at a constant rate to simulate secondary recovery until no more oil is produced. Record the volume of oil recovered.
- Surfactant Flooding (Tertiary Recovery): Inject the optimal **tetradecylbenzene** sulfonate solution into the core at a constant rate.
- Polymer Drive (Optional but Recommended): Following the surfactant slug, inject a polymer solution to improve mobility control and sweep efficiency.
- Chase Waterflood: Inject brine again to displace the surfactant and polymer solutions and any remaining mobile oil.
- Data Collection: Throughout the experiment, continuously monitor the injection pressure and collect the effluent in fractions. Measure the volume of oil and water in each fraction.
- Data Analysis: Calculate the oil recovery factor at each stage (waterflooding, surfactant flooding, etc.). The incremental oil recovery due to the surfactant flood is the key performance indicator.

Table 3: Illustrative Oil Recovery Factors from Core Flooding Experiments

Surfactant System	Core Type	Initial Oil Saturation (%)	Waterflood Recovery (% OOIP)	Surfactant Flood Recovery (% OOIP)	Total Recovery (% OOIP)	Reference
Dodecyl Alkyl Sulfate (2 wt%)	Not Specified	Not Specified	Not Specified	26.6 (incremental)	Not Specified	[14]
Hawthorn Leaves Extract (Natural Surfactant)	Carbonate	Not Specified	37	17.7 (incremental)	54.7	
Dodecyl Trimethyl Ammonium Bromide (DTAB)	Carbonate	Not Specified	37	19.2 (incremental)	56.2	

Conclusion: A Pathway to Maximizing Oil Recovery

The successful application of **tetradecylbenzene** sulfonate in enhanced oil recovery hinges on a systematic and scientifically rigorous approach. By thoroughly characterizing its physicochemical properties, conducting detailed phase behavior and interfacial tension studies, and validating its performance through core flooding experiments, researchers and engineers can design effective surfactant formulations tailored to specific reservoir conditions. The protocols and guidelines presented in this document provide a robust framework for this endeavor, ultimately contributing to the goal of maximizing the recovery of valuable hydrocarbon resources.

References

- Coreflood Tests to Evaluate Enhanced Oil Recovery Potential of Wettability-Altering Surfactants for Oil-Wet Heterogeneous Carbonate Reservoirs. (n.d.). OnePetro.
- Ultralow interfacial tension in enhanced oil recovery (EOR). (n.d.). KRÜSS Scientific.

- Influence of Crude Oil Fractions on Interfacial Tension of Alkylbenzene Sulfonate Solutions. (2012). ResearchGate.
- Sodium tetradecyl sulfate. (n.d.). Wikipedia.
- New laboratory core flooding experimental system for EOR surfactant screening, especially for foam. (n.d.). EarthArXiv.
- Surfactant evaluation for enhanced oil recovery: Phase behavior and interfacial tension. (n.d.). De Gruyter.
- Surfactant evaluation for enhanced oil recovery: Phase behavior and interfacial tension. (2020). ResearchGate.
- Experimental study of enhanced oil recovery by surfactants using core flooding. (2015). ResearchGate.
- Ultralow Interfacial Tension for Enhanced Oil Recovery at Very Low Surfactant Concentrations. (1999). ACS Publications.
- Inter Facial Tension. (n.d.). Core Lab.
- SURFACTANTS EVALUATION FOR CHEMICAL FLOODING-ENHANCED OIL RECOVERY: COMPREHENSIVE SCREENING WITH LABORATORY TESTS. (2021). Journal of Engineering Science and Technology.
- Sotradecol, Sodium tetradecyl sulfate. (2021). New Drug Approvals.
- Elucidation of the Mechanistic Aspects of Chemical EOR in Viscous Oil Systems. (n.d.). The University of British Columbia.
- Critical micelle concentrations of aqueous surfactant systems. (1971). NIST Technical Series Publications.
- Application of Internal Olefin Sulfonates and Other Surfactants to EOR. Part 1: Structure - Performance Relationships for Selection at Different Reservoir Conditions. (2010). ResearchGate.
- Oil Recovery Performance by Surfactant Flooding: A Perspective on Multiscale Evaluation Methods. (2022). ACS Publications.
- Experimental Investigation of the Effect of Surfactant–Polymer Flooding on Enhanced Oil Recovery for Medium Crude Oil. (2022). MDPI.
- Enhancing Oil Recovery from Oil-Wet Carbonate Rock by Wettability Alteration and interfacial tension Reduction Using Hawthorn Leaves Extract as a New Natural Surfactant. (2022). ACS Publications.
- Critical micelle concentration of some surfactants and thermodynamic parameters of their micellization. (2012). ResearchGate.
- What is needed for successful high-pressure interfacial tension measurements? (2018). Biolin Scientific.
- Overview of the oil recovery in cores A and B for all steps during neutral salinity gradient flooding. (n.d.). ResearchGate.

- Effect of Organic Additives and Crude Oil Fractions on Interfacial Tensions of Alkyl Benzene Sulfonates. (2013). ResearchGate.
- Phase behavior and interfacial phenomena in microemulsions used for enhanced oil recovery. (2016). ResearchGate.
- Synthesis and Characterization of Sodium Branched-Alkylbenzene Sulfonates. (2008). ResearchGate.
- Critical micelle concentration (CMC) for different surfactants in... (n.d.). ResearchGate.
- Experimental evaluation of linear alkylbenzene sulphonates for Enhanced Oil Recovery. (n.d.). Fenix.
- Molecular-Scale Insights into the Aqueous Dispersion and Water–Oil Interfacial Behavior of Surfactant Functionalized Silica Nanoparticles. (2023). ACS Publications.
- A kind of synthetic method of sodium tetradecyl sulfate. (2016). Google Patents.
- Surfactant flooding characteristics of dodecyl alkyl sulfate for enhanced oil recovery. (2014). ResearchGate.
- Identifying High-Performance EOR Surfactants Through Non-Destructive Evaluation of the Phase Behavior Microstructure. (2020). ResearchGate.
- Application of Internal Olefin Sulfonates and Other Surfactants to EOR. Part 1: Structure - Performance Relationships for Selection at Different Reservoir Conditions. (2010). ResearchGate.
- **Tetradecylbenzene.** (n.d.). PubChem.
- Sulfonated internal olefin surfactant for enhanced oil recovery. (2010). Google Patents.
- Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. (n.d.). Agilent.
- USING LINEAR ALKYL BENZENE SULFONATE TO REDUCE INTERFACIAL TENSION OF CRUDE OIL. (n.d.). ThaiScience.
- Sodium Tetradecyl Sulfate Molecule: Patent Analysis Based on Chemical Compounds Search. (2022). MDPI.
- Oil recovery in three different stages of core flooding (core Num-1). (n.d.). ResearchGate.
- petroleum sulfonates preparation and evaluation for chemical enhanced oil recovery in colombian. (n.d.). Redalyc.
- Effect of active species in crude oil on the interfacial tension behavior of alkali/synthetic surfactants/crude oil systems. (2007). ResearchGate.
- Interfacial tension between crude oil and various surfactant concentrations. (n.d.). ResearchGate.
- The Properties of Sodium Naphthalene Sulfonate in Lowering Interfacial Tension and its Possibility of Application in EOR. (2005). ResearchGate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 5. Tetradecylbenzene | C20H34 | CID 15086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Sodium tetradecyl sulfate - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ultralow interfacial tension in enhanced oil recovery (EOR) | KRÜSS Scientific [kruss-scientific.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. onepetro.org [onepetro.org]
- 16. jgmaas.com [jgmaas.com]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Tetradecylbenzene Sulfonate in Enhanced Oil Recovery]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b074307#using-tetradecylbenzene-as-a-surfactant-in-enhanced-oil-recovery>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com